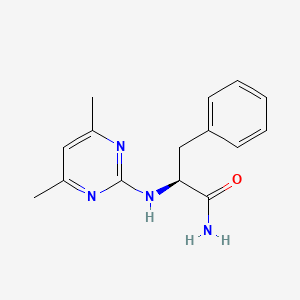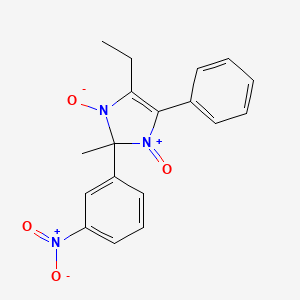
N-(4,6-dimethyl-2-pyrimidinyl)-L-phenylalaninamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves multiple steps, including condensation, cyclization, and functional group transformations. A specific method for the synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-L-phenylalaninamide is not directly mentioned in the available literature; however, related compounds have been synthesized through methods such as cyclization of pyrimidinyl thioureas and reactions involving dimethyl sulfate under alkaline conditions for S-methylation, showcasing the complexity and versatility of synthesis routes for pyrimidine derivatives (Repich et al., 2017).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives like N-(4,6-dimethyl-2-pyrimidinyl)-L-phenylalaninamide often features aromatic systems capable of forming inversion dimers via hydrogen bonding, as well as engaging in π-stacking interactions. These structural characteristics are crucial for understanding the compound's chemical behavior and interactions (Repich et al., 2017).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including N-acylation, N-alkylation, and reactions with different alkylamines. These reactions expand the compound's functional diversity and potential applications. The synthesis pathways often involve multi-step reactions, highlighting the compound's reactivity and the potential for generating a wide range of derivatives (Ueda et al., 1983).
Physical Properties Analysis
The crystal structure and physical properties of pyrimidine derivatives can be examined through X-ray crystallography and other analytical techniques. These compounds form structured networks through intermolecular hydrogen bonds, with their aromatic systems contributing to the stability and physical characteristics of the crystals (Repich et al., 2017).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives are influenced by their molecular structure, including the presence of methyl groups and the pyrimidine ring. These features affect the compound's reactivity, solubility, and potential for forming derivatives through chemical reactions. The synthesis and modification of these compounds underscore their chemical versatility and the possibility of tailoring their properties for specific applications (Ueda et al., 1983).
Propiedades
IUPAC Name |
(2S)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-10-8-11(2)18-15(17-10)19-13(14(16)20)9-12-6-4-3-5-7-12/h3-8,13H,9H2,1-2H3,(H2,16,20)(H,17,18,19)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWGBQBSNMISFO-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(CC2=CC=CC=C2)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N[C@@H](CC2=CC=CC=C2)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-oxo-N-[2-(vinyloxy)ethyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-diene-11-carbothioamide](/img/structure/B4019430.png)
![N'-[2-(methylthio)phenyl]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)succinamide](/img/structure/B4019442.png)
![3-methyl-2-(4-nitrophenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4019450.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B4019461.png)

![ethyl 4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarboxylate](/img/structure/B4019475.png)
![1-[(4-methylphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B4019481.png)
![(1R,9aR)-1-({[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B4019487.png)

![N-(2-furylmethyl)-N-[3-(2-furyl)-3-phenylpropyl]-2-furamide](/img/structure/B4019496.png)

![N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4019526.png)
amine](/img/structure/B4019535.png)
